1-(Methanesulfonyl)-4-(1-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperidin-4-yl)piperazine
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Overview
Description
1-(Methanesulfonyl)-4-(1-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperidin-4-yl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methanesulfonyl)-4-(1-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperidin-4-yl)piperazine typically involves multiple steps, including the formation of the piperazine ring, the introduction of the methanesulfonyl group, and the attachment of the pyridinylmethyl group. Common reagents used in these reactions include methanesulfonyl chloride, trifluoromethylpyridine, and various piperidine derivatives. Reaction conditions may involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, automated synthesis systems, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Methanesulfonyl)-4-(1-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperidin-4-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyridinyl ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(Methanesulfonyl)-4-(1-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperidin-4-yl)piperazine would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets to exert its effects. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(Methanesulfonyl)-4-(1-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperidin-4-yl)piperazine include other piperazine derivatives with different substituents. Examples include:
- 1-(Methanesulfonyl)-4-(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)piperazine
- 1-(Methanesulfonyl)-4-(1-{[6-(fluoromethyl)pyridin-3-yl]methyl}piperidin-4-yl)piperazine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
CAS No. |
909670-45-7 |
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Molecular Formula |
C17H25F3N4O2S |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
1-methylsulfonyl-4-[1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperidin-4-yl]piperazine |
InChI |
InChI=1S/C17H25F3N4O2S/c1-27(25,26)24-10-8-23(9-11-24)15-4-6-22(7-5-15)13-14-2-3-16(21-12-14)17(18,19)20/h2-3,12,15H,4-11,13H2,1H3 |
InChI Key |
HXJAXCXJZPWUKV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2CCN(CC2)CC3=CN=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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